molecular formula C9H18ClNO2 B13579007 methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride

methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride

Cat. No.: B13579007
M. Wt: 207.70 g/mol
InChI Key: SUTIVGWCXYYSAS-FJXQXJEOSA-N
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Description

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride is a chiral amino ester hydrochloride characterized by a cyclopropane ring, a methyl ester group, and a tertiary amine functionality. The stereospecific (3S) configuration and cyclopropyl substituent confer unique steric and electronic properties, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis. Its hydrochloride salt enhances solubility and stability, typical of amino esters used in drug development .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1

InChI Key

SUTIVGWCXYYSAS-FJXQXJEOSA-N

Isomeric SMILES

CC(C)([C@H](C1CC1)N)C(=O)OC.Cl

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the amino group and the esterification to form the dimethylpropanoate moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amino ester hydrochlorides, emphasizing substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Features
Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride C₁₀H₁₈ClNO₂ Cyclopropyl, 2,2-dimethyl, methyl ester Chiral center (3S); cyclopropane enhances ring strain and steric hindrance.
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride C₈H₁₂ClF₂NO₂ Cyclopropyl, 2,2-difluoro, ethyl ester Difluoro groups increase electronegativity; ethyl ester alters lipophilicity.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 3,3-dimethyl, methylamino, methyl ester Branched alkyl chain; methylamino group may influence reactivity.
Ethyl 3-Amino-2,2-difluoro-3-phenylpropanoate Hydrochloride C₁₁H₁₂ClF₂NO₂ Phenyl, 2,2-difluoro, ethyl ester Aromatic phenyl vs. cyclopropyl; fluorine substituents affect polarity.

Key Findings:

Cyclopropyl vs.

Ester Group Variations :

  • Methyl esters (target compound and ) generally exhibit higher volatility and lower molecular weight than ethyl esters (e.g., ), impacting solubility and metabolic stability.

Halogen vs.

Synthesis Strategies: The synthesis of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride involves hydrochloric acid-mediated deprotection, a method likely applicable to the target compound. Cyclopropyl-containing analogs may require specialized reagents for ring formation.

Spectroscopic Data :

  • The ¹H-NMR of (δ 9.00 for NH, 3.79 for methoxy) contrasts with fluorine-containing analogs (e.g., ), where ¹⁹F-NMR would be critical for characterization.

Biological Activity

Overview of Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Hydrochloride

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride is a synthetic compound that may exhibit various biological activities, particularly in pharmacological contexts. It is important to consider its structural characteristics, which can influence its interactions with biological systems.

Chemical Structure

  • IUPAC Name : Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride
  • CAS Number : 1350712-44-5
  • Molecular Formula : C₁₁H₁₅ClN₁O₂
  • SMILES Notation : COC(=O)C(C(C1CC1)N)(C)C.Cl

Biological Activity

The biological activity of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride can be assessed through various mechanisms:

  • Pharmacological Action :
    • Compounds with amino acid structures often interact with neurotransmitter systems. They may act as agonists or antagonists at specific receptors.
    • Potential applications in treating neurological disorders or as analgesics could be explored.
  • Enzyme Interaction :
    • The compound may inhibit or activate certain enzymes, affecting metabolic pathways. This could be crucial in drug metabolism and pharmacokinetics.
  • Cellular Effects :
    • Investigations into cytotoxicity or cell proliferation may reveal its effects on cancer cells or other cell types.

Data Tables

PropertyValue
Molecular Weight215.70 g/mol
Purity≥95%
SolubilitySoluble in water and organic solvents

Case Studies and Research Findings

While specific case studies for this compound are not available in the search results, similar compounds have been investigated in various research contexts:

  • Neuropharmacology :
    • Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, potentially leading to therapeutic effects in conditions like depression or anxiety.
  • Anticancer Activity :
    • Studies have shown that certain amino acid derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a possible avenue for further exploration with this compound.
  • Toxicological Assessments :
    • Understanding the safety profile through acute and chronic toxicity studies is essential for any potential therapeutic application.

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